

# Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: Meropenem-d6

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## Introduction

Meropenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its deuterated analog, **Meropenem-d6**, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of meropenem in biological matrices using mass spectrometry-based methods.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **Meropenem-d6**.

## Chemical Structure and Properties

**Meropenem-d6** is a stable isotope-labeled version of meropenem, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its chemical properties.

The systematic IUPAC name for **Meropenem-d6** is (4R,5S,6S)-3-[[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid].[4]

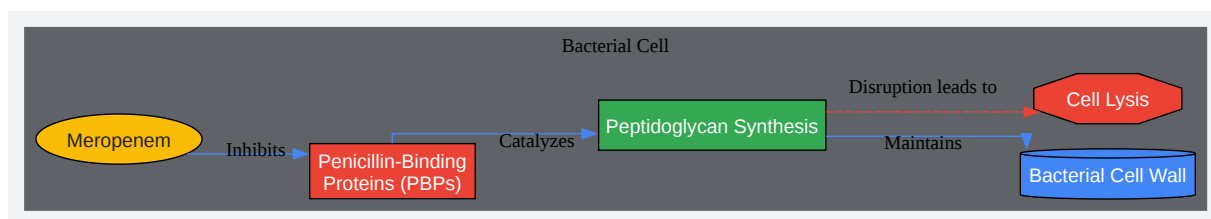
Table 1: Physicochemical Properties of **Meropenem-d6**

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>19</sub> D <sub>6</sub> N <sub>3</sub> O <sub>5</sub> S	[4][5][6]
Molecular Weight	389.50 g/mol	[2][5][6]
CAS Number	1217976-95-8	[5][6]
Appearance	Off-white to light yellow solid powder	[5]
Solubility	Slightly soluble in Methanol	[4]
Exact Mass	389.189 g/mol	[5]

## Mechanism of Action

Meropenem, and by extension **Meropenem-d6**, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][7] The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[7] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

By binding to and inactivating PBPs, meropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[7]



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Caption: Mechanism of action of Meropenem.

## Experimental Protocols

### Synthesis of Meropenem-d6

A detailed, publicly available, step-by-step protocol for the synthesis of **Meropenem-d6** is not readily found in peer-reviewed literature. However, based on the synthesis of <sup>14</sup>C labeled meropenem, a plausible synthetic route would involve the use of deuterated dimethylamine hydrochloride as a precursor. The general synthesis of meropenem involves the coupling of a protected carbapenem core with a side chain. In the case of **Meropenem-d6**, the side chain would be synthesized using dimethylamine-d6.

A representative, conceptual workflow for the synthesis is presented below. This is a generalized scheme and would require optimization of reaction conditions, purification, and characterization at each step.



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Caption: Conceptual workflow for **Meropenem-d6** synthesis.

### Quantification of Meropenem using Meropenem-d6 by LC-MS/MS

**Meropenem-d6** is commonly used as an internal standard for the accurate quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

- To a 100 µL aliquot of plasma, add 100 µL of an internal standard working solution of **Meropenem-d6** in a suitable solvent (e.g., water or methanol).[2]
- Perform protein precipitation by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).[3]

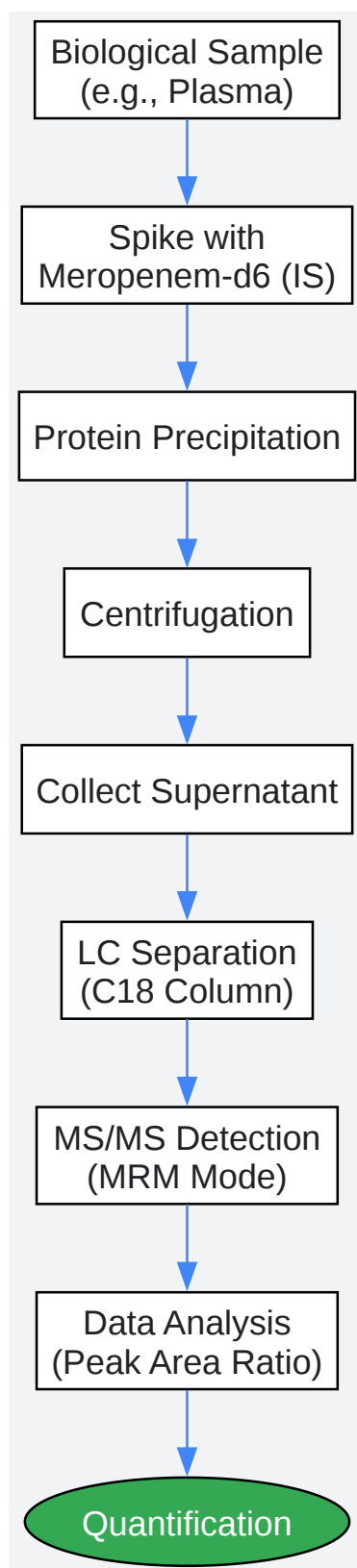
- Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions:

Table 2: Example LC-MS/MS Parameters for Meropenem Analysis

Parameter	Condition	Reference(s)
LC Column	C18 or C8 reverse-phase column	<a href="#">[2]</a> <a href="#">[3]</a>
Mobile Phase A	0.1% Formic acid in water	<a href="#">[3]</a>
Mobile Phase B	Acetonitrile	<a href="#">[3]</a>
Flow Rate	Typically 0.2-0.5 mL/min	<a href="#">[2]</a>
Injection Volume	5-20 µL	<a href="#">[2]</a> <a href="#">[3]</a>
Ionization Mode	Electrospray Ionization (ESI), Positive Mode	<a href="#">[2]</a>
Mass Transitions (MRM)	Meropenem: m/z 384.1 -> 141.1	<a href="#">[8]</a> <a href="#">[9]</a>
Meropenem-d6: m/z 390.2 -> 147.1	<a href="#">[8]</a> <a href="#">[9]</a>	

Data Analysis: The concentration of meropenem in the sample is determined by calculating the peak area ratio of the analyte (meropenem) to the internal standard (**Meropenem-d6**) and comparing this ratio to a calibration curve prepared with known concentrations of meropenem.



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Caption: Experimental workflow for LC-MS/MS analysis.

## Conclusion

**Meropenem-d6** is an essential analytical tool for researchers and drug development professionals working with meropenem. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a foundation for the application of **Meropenem-d6** in preclinical and clinical research settings.

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